molecular formula C12H19NO B12914583 Cyclohexanamine, 2-[(5-methyl-2-furanyl)methyl]- CAS No. 67787-48-8

Cyclohexanamine, 2-[(5-methyl-2-furanyl)methyl]-

Katalognummer: B12914583
CAS-Nummer: 67787-48-8
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: CAEINDMHRJWVFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Methylfuran-2-yl)methyl)cyclohexanamine is an organic compound with the molecular formula C12H19NO. It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a 5-methylfuran-2-yl)methyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methylfuran-2-yl)methyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 5-methylfurfural. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Methylfuran-2-yl)methyl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((5-Methylfuran-2-yl)methyl)cyclohexanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((5-Methylfuran-2-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((5-Methylfuran-2-yl)methyl)cyclohexanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

67787-48-8

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

2-[(5-methylfuran-2-yl)methyl]cyclohexan-1-amine

InChI

InChI=1S/C12H19NO/c1-9-6-7-11(14-9)8-10-4-2-3-5-12(10)13/h6-7,10,12H,2-5,8,13H2,1H3

InChI-Schlüssel

CAEINDMHRJWVFL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)CC2CCCCC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.